molecular formula C6H3BrF3N B1381866 2-Bromo-4-(difluoromethyl)-3-fluoropyridine CAS No. 1806770-16-0

2-Bromo-4-(difluoromethyl)-3-fluoropyridine

Cat. No.: B1381866
CAS No.: 1806770-16-0
M. Wt: 225.99 g/mol
InChI Key: BNIRFNNAOGXYEU-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)-3-fluoropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and difluoromethyl groups attached to a pyridine ring.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)-3-fluoropyridine has several scientific research applications:

Mechanism of Action

The biological activities of “2-Bromo-3-fluoro-4-(difluoromethyl)pyridine” derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The future directions of “2-Bromo-3-fluoro-4-(difluoromethyl)pyridine” research are promising. It is expected that many novel applications of this compound will be discovered in the future . For example, several “2-Bromo-3-fluoro-4-(difluoromethyl)pyridine” derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the “2-Bromo-3-fluoro-4-(difluoromethyl)pyridine” moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Chemical Reactions Analysis

2-Bromo-4-(difluoromethyl)-3-fluoropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

2-Bromo-4-(difluoromethyl)-3-fluoropyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which can provide distinct reactivity and selectivity in various chemical reactions and applications.

Properties

IUPAC Name

2-bromo-4-(difluoromethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-5-4(8)3(6(9)10)1-2-11-5/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIRFNNAOGXYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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